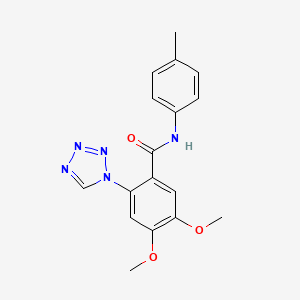
4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrazole ring, which is often used in pharmaceuticals due to its bioisosteric properties, enhancing the stability and bioavailability of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine, such as 4-methylphenylamine, under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioisosteric tetrazole ring.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dimethoxy-N-(4-methylphenyl)-2-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole ring.
4,5-dimethoxy-N-(4-methylphenyl)-2-(imidazol-1-yl)benzamide: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
The presence of the tetrazole ring in 4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide provides unique bioisosteric properties, potentially enhancing its stability and bioavailability compared to similar compounds with different heterocyclic rings.
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(4-methylphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-4-6-12(7-5-11)19-17(23)13-8-15(24-2)16(25-3)9-14(13)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJOMANVBHEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2N3C=NN=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
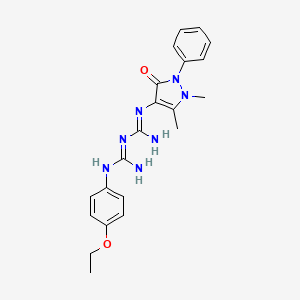
![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE](/img/structure/B5874545.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine](/img/structure/B5874552.png)
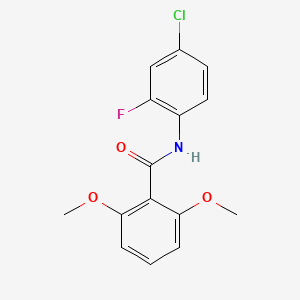
![2-(3-Methoxyphenyl)benzo[d]oxazole](/img/structure/B5874562.png)
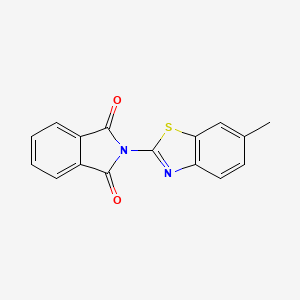

![N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5874586.png)

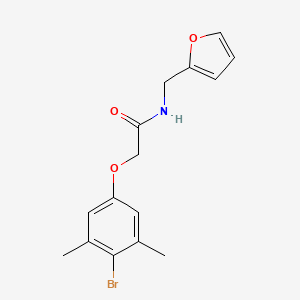
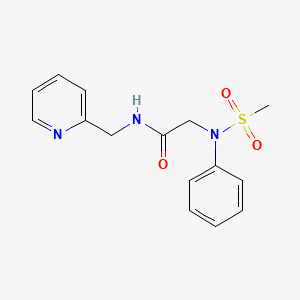
![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)
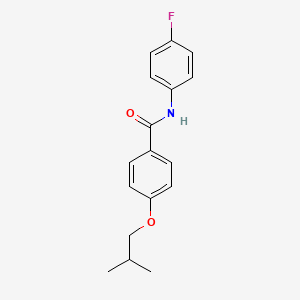
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate](/img/structure/B5874634.png)
